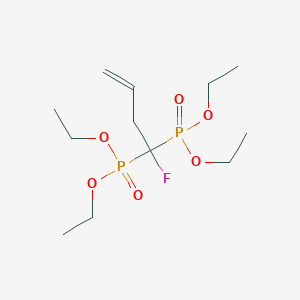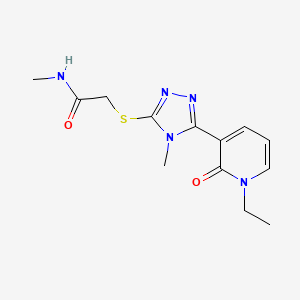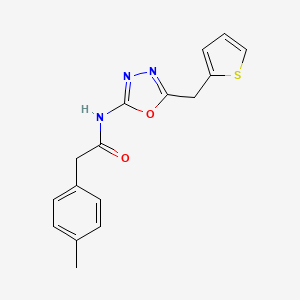
Tetraethyl (1-fluorobut-3-ene-1,1-diyl)bis(phosphonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraethyl (1-fluorobut-3-ene-1,1-diyl)bis(phosphonate), also known as FR900098, is a potent inhibitor of bacterial methionine aminopeptidases. It has been shown to have antibacterial activity against a variety of bacterial species, including those that are resistant to traditional antibiotics.
Scientific Research Applications
Tetraethyl (1-fluorobut-3-ene-1,1-diyl)bis(phosphonate) has been shown to have potent antibacterial activity against a variety of bacterial species, including those that are resistant to traditional antibiotics. It has been shown to be effective against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.
Mechanism of Action
The mechanism of action of Tetraethyl (1-fluorobut-3-ene-1,1-diyl)bis(phosphonate) involves inhibition of bacterial methionine aminopeptidases (MetAPs). MetAPs are enzymes that are involved in protein synthesis and are essential for bacterial growth and survival. By inhibiting MetAPs, Tetraethyl (1-fluorobut-3-ene-1,1-diyl)bis(phosphonate) prevents the synthesis of new proteins, which ultimately leads to bacterial cell death.
Biochemical and Physiological Effects:
Tetraethyl (1-fluorobut-3-ene-1,1-diyl)bis(phosphonate) has been shown to have minimal toxicity to mammalian cells and has a low potential for inducing resistance in bacteria. It has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
Tetraethyl (1-fluorobut-3-ene-1,1-diyl)bis(phosphonate) has several advantages for use in lab experiments, including its potent antibacterial activity, low toxicity to mammalian cells, and good pharmacokinetic properties. However, its high cost and limited availability may make it difficult to use in large-scale experiments.
Future Directions
Future research on Tetraethyl (1-fluorobut-3-ene-1,1-diyl)bis(phosphonate) could focus on its use in combination with other antibiotics to enhance their antibacterial activity. Additionally, research could focus on the development of new analogs of Tetraethyl (1-fluorobut-3-ene-1,1-diyl)bis(phosphonate) with improved pharmacokinetic properties and lower cost. Finally, research could focus on the use of Tetraethyl (1-fluorobut-3-ene-1,1-diyl)bis(phosphonate) in the treatment of bacterial infections in animal models and humans.
Synthesis Methods
The synthesis of Tetraethyl (1-fluorobut-3-ene-1,1-diyl)bis(phosphonate) involves a multi-step process that starts with the reaction of 3-bromo-1-fluorobutane with triethyl phosphite to form 3-fluorobutyl diethylphosphonate. This intermediate is then reacted with lithium diisopropylamide to form the corresponding lithium salt, which is then reacted with diethyl chlorophosphate to form Tetraethyl (1-fluorobut-3-ene-1,1-diyl)bis(phosphonate).
properties
IUPAC Name |
4,4-bis(diethoxyphosphoryl)-4-fluorobut-1-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25FO6P2/c1-6-11-12(13,20(14,16-7-2)17-8-3)21(15,18-9-4)19-10-5/h6H,1,7-11H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIQOXFCAGXHEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(CC=C)(F)P(=O)(OCC)OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25FO6P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetraethyl (1-fluorobut-3-ene-1,1-diyl)bis(phosphonate) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2639641.png)
![3,4,5-triethoxy-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2639643.png)
![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2639644.png)
![2-[6-(2-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2639645.png)








![2-((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2639656.png)
